2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile 2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile
Brand Name: Vulcanchem
CAS No.: 58610-64-3
VCID: VC21112957
InChI: InChI=1S/C12H12N2O3/c1-8-6-10-12(16-4-5-17-12)2-3-14(10)11(15)9(8)7-13/h6H,2-5H2,1H3
SMILES: CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile

CAS No.: 58610-64-3

Cat. No.: VC21112957

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile - 58610-64-3

Specification

CAS No. 58610-64-3
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 7'-methyl-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-6'-carbonitrile
Standard InChI InChI=1S/C12H12N2O3/c1-8-6-10-12(16-4-5-17-12)2-3-14(10)11(15)9(8)7-13/h6H,2-5H2,1H3
Standard InChI Key RQBNYJSVGQGNAA-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Canonical SMILES CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator